REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([NH2:10])=O)=[O:4]>C1COCC1>[NH2:10][CH2:8][C:7]1[CH:6]=[C:5]([CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=1)[C:3]([O:2][CH3:1])=[O:4]
|
Name
|
|
Quantity
|
1120 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C(=O)N)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
MeOH (15 mL) was added
|
Type
|
ADDITION
|
Details
|
HCl gas was introduced into the solution
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 70 minutes
|
Duration
|
70 min
|
Type
|
ADDITION
|
Details
|
The mixture was added saturated NaHCO3 aq. (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×40 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
WASH
|
Details
|
The elution
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 361 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |